molecular formula C18H19ClF3NO B12393039 Ampreloxetine hydrochloride CAS No. 1227056-87-2

Ampreloxetine hydrochloride

Cat. No.: B12393039
CAS No.: 1227056-87-2
M. Wt: 357.8 g/mol
InChI Key: RVUPIJWDTBFULZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ampreloxetine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ampreloxetine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ampreloxetine hydrochloride has several scientific research applications, including:

Mechanism of Action

Ampreloxetine hydrochloride exerts its effects by inhibiting the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets involved include the norepinephrine transporter and various adrenergic receptors .

Comparison with Similar Compounds

Ampreloxetine hydrochloride is unique compared to other norepinephrine reuptake inhibitors due to its long-acting nature and selectivity. Similar compounds include:

This compound’s uniqueness lies in its long duration of action and its potential use in treating a broader range of conditions .

Properties

CAS No.

1227056-87-2

Molecular Formula

C18H19ClF3NO

Molecular Weight

357.8 g/mol

IUPAC Name

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine;hydrochloride

InChI

InChI=1S/C18H18F3NO.ClH/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;/h1-4,9-10,12,22H,5-8,11H2;1H

InChI Key

RVUPIJWDTBFULZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.Cl

Origin of Product

United States

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